[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine [(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Brand Name: Vulcanchem
CAS No.: 1179268-16-6
VCID: VC3182048
InChI: InChI=1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3
SMILES: CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol

[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine

CAS No.: 1179268-16-6

Cat. No.: VC3182048

Molecular Formula: C14H15ClN2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine - 1179268-16-6

Specification

CAS No. 1179268-16-6
Molecular Formula C14H15ClN2
Molecular Weight 246.73 g/mol
IUPAC Name N-[(4-chlorophenyl)-pyridin-2-ylmethyl]ethanamine
Standard InChI InChI=1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3
Standard InChI Key CONJPXUNPIRBPU-UHFFFAOYSA-N
SMILES CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Canonical SMILES CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Introduction

Chemical Structure and Properties

(4-Chlorophenyl)(pyridin-2-yl)methylamine features a central carbon atom bonded to both a 4-chlorophenyl group and a pyridin-2-yl moiety, with the nitrogen of an ethylamine group as the third substituent. The compound can be considered a derivative of similar compounds like Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine, with the key difference being the presence of a chlorine atom instead of fluorine.

Structural Characteristics

The compound contains several key structural elements:

  • A 4-chlorophenyl group (benzene ring with a chlorine atom at the para position)

  • A pyridin-2-yl group (pyridine ring connected at the 2-position)

  • An ethylamine group (NH-CH₂CH₃)

  • A central carbon connecting these three functional groups

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureBased on similar amine derivatives
SolubilityModerately soluble in organic solvents; limited water solubilityBased on polarity and functional groups
Melting Point70-120°C (estimated)Based on similar chlorophenyl-containing compounds
AppearanceWhite to off-white crystalline powderCommon for similar aromatic amines

Synthesis and Preparation Methods

Based on the synthesis routes of similar compounds, (4-Chlorophenyl)(pyridin-2-yl)methylamine could likely be prepared through several synthetic approaches.

Key Reaction Conditions

Synthesizing this compound would likely require controlled conditions:

Reaction ParameterRecommended ConditionsRationale
SolventAnhydrous solvents such as tetrahydrofuran or methanolTo prevent unwanted side reactions
Temperature0-25°C for initial reaction; potentially reflux conditions for completionTo control selectivity
CatalystsLewis acids (e.g., BF₃) or transition metal catalystsTo facilitate bond formation
PurificationColumn chromatography or recrystallizationTo obtain high purity product

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive sites that would influence its chemical behavior:

  • The tertiary amine nitrogen: susceptible to alkylation, acylation, and oxidation reactions

  • The chlorophenyl group: can undergo nucleophilic aromatic substitution reactions

  • The pyridine nitrogen: can act as a nucleophile or coordinate with metals

Applications in Synthetic Chemistry

Cross-Coupling Reactions

The chlorophenyl group provides an opportunity for palladium-catalyzed cross-coupling reactions:

Reaction TypeExpected ProductsPotential Applications
Suzuki CouplingBiaryl derivativesDrug development, materials science
Buchwald-Hartwig AminationAryl amine derivativesPharmaceutical intermediates
Sonogashira CouplingAlkynylated productsFine chemical synthesis

Comparison with Analogous Compounds

Structural Analogs

The properties of (4-Chlorophenyl)(pyridin-2-yl)methylamine can be inferred by comparison with known analogs:

CompoundStructural DifferenceEffect on Properties
Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amineFluorine instead of chlorineLikely more electronegativity, smaller atomic radius, different metabolism
N-[(4-chlorophenyl)methyl]pyridin-2-amineDifferent connection point of substituentsDifferent spatial arrangement, altered reactivity profile
4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidineContains methoxy and piperidine groupsDifferent polarity, solubility, and biological interactions

Activity Differences

The halogen substitution significantly impacts the compound's properties:

  • Chlorine (in our target compound) provides:

    • Increased lipophilicity compared to fluorine analogs

    • Different electronic effects on the aromatic ring

    • Altered metabolism pathways and stability

  • The ethylamine group (compared to other amine derivatives) offers:

    • Specific hydrogen bonding capabilities

    • Distinct basicity profile

    • Different pharmacokinetic properties

ParameterExpected CharacteristicsSignificance
LipophilicityModerate to high LogP valueInfluences membrane permeability and distribution
SolubilityLimited water solubilityAffects bioavailability and formulation strategies
Metabolic StabilitySusceptible to oxidative metabolismImpacts half-life and dosing requirements
Toxicity ProfileRequires specific evaluationDetermines safety margin for potential applications

Analytical Characterization

Spectroscopic Properties

Analytical characterization of (4-Chlorophenyl)(pyridin-2-yl)methylamine would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons (7-8 ppm), methylene protons (3-4 ppm), and methyl protons (1-2 ppm)

    • ¹³C NMR would distinguish the various carbon environments

  • Mass Spectrometry:

    • The molecular ion peak would correspond to the molecular weight

    • Fragmentation pattern would likely show loss of ethyl group and cleavage at the central carbon

  • Infrared Spectroscopy:

    • Characteristic absorption bands for C-N stretching, aromatic C=C stretching, and C-Cl stretching

Chromatographic Analysis

Purification and analysis would typically employ:

  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Gas Chromatography (GC) for purity assessment

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